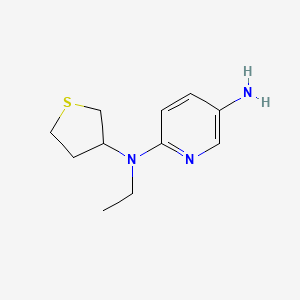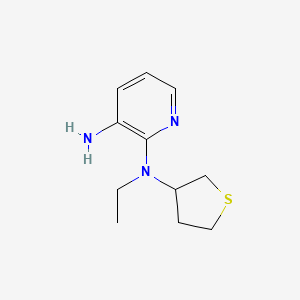
1-(2-Azidoethyl)-4-cyclohexylpiperazine
Descripción general
Descripción
1-(2-Azidoethyl)-4-cyclohexylpiperazine (AECHP) is an important organic compound in the field of synthetic chemistry. It is a cyclic piperazine derivative that contains an azido group, which makes it a useful building block for the synthesis of various compounds. AECHP is used in both industrial and academic research for a variety of purposes, including the synthesis of pharmaceuticals, biochemicals, and other organic compounds. In addition, AECHP has been used in the development of drugs, biocatalysts, and other materials.
Aplicaciones Científicas De Investigación
Structural Characterization and Molecular Interactions
Research conducted on the crystal structure of 1-cyclohexylpiperazine derivatives highlights the importance of these compounds in understanding molecular interactions and structural characterization. For instance, the study of the crystal structure of 1-cyclohexylpiperazine-1,4-diium dichromate(VI) revealed intricate hydrogen bonding patterns forming two-dimensional network structures, demonstrating the compound's relevance in materials science and supramolecular chemistry (Chebbi, Ben Smail, & Zid, 2016).
Medicinal Chemistry and Receptor Binding
Derivatives of 1-cyclohexylpiperazine have been extensively studied for their affinity to sigma receptors, which are implicated in several neurological and psychiatric disorders. A study on 4-(tetralin-1-yl)- and 4-(naphthalen-1-yl)alkyl derivatives of 1-cyclohexylpiperazine as sigma receptor ligands found high affinities for sigma2 receptors, suggesting potential applications in neurology and oncology (Berardi et al., 2004). Another study explored the significance of piperazine N-atoms for sigma2 receptor affinity, indicating the crucial role of these structural elements in designing receptor-specific ligands (Berardi et al., 2009).
Synthetic Methodology and Cycloaddition Reactions
The synthesis and cycloaddition reactions of azidoethyl derivatives are fundamental in creating novel organic compounds. For example, the intramolecular cycloaddition of an azide with an ω-chloroalkene demonstrated a method for synthesizing γ-lycorane, showcasing the versatility of azidoethyl derivatives in organic synthesis (Pearson & Schkeryantz, 1992).
Propiedades
IUPAC Name |
1-(2-azidoethyl)-4-cyclohexylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N5/c13-15-14-6-7-16-8-10-17(11-9-16)12-4-2-1-3-5-12/h12H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDXNICKTUXCNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Azidoethyl)-4-cyclohexylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Chloro-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B1491944.png)


![2-Amino-1-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491949.png)
![1-Oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1491950.png)





